RS-100329 Exhibits >100-Fold α1A/α1B Selectivity, Surpassing Tamsulosin and Prazosin in Subtype Discrimination
In a direct head-to-head comparison using intact CHO-K1 cells expressing human cloned α1-AR subtypes, RS-100329 demonstrated a pKi of 9.6 for α1A-AR, with 126-fold selectivity over α1B-AR and 50-fold selectivity over α1D-AR. In the same assay system, tamsulosin exhibited limited subtype selectivity (<10-fold), and prazosin showed no meaningful selectivity among the three subtypes [1].
| Evidence Dimension | α1-Adrenoceptor subtype binding affinity and selectivity (pKi) |
|---|---|
| Target Compound Data | pKi (α1A) = 9.6; α1A/α1B selectivity = 126-fold; α1A/α1D selectivity = 50-fold |
| Comparator Or Baseline | Tamsulosin: limited subtype selectivity (<10-fold); Prazosin: non-selective |
| Quantified Difference | RS-100329 α1A/α1B selectivity is >12-fold higher than that of tamsulosin; prazosin is essentially non-selective |
| Conditions | Intact CHO-K1 cells expressing human cloned α1A-, α1B-, and α1D-adrenoceptors; [3H]-prazosin competition binding at 37°C |
Why This Matters
This level of subtype discrimination allows researchers to confidently attribute functional effects to α1A-AR blockade, a prerequisite for validating target engagement in mechanistic studies of BPH and LUTS.
- [1] Williams TJ, Blue DR, Daniels DV, et al. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel α1A-adrenoceptor selective antagonists. Br J Pharmacol. 1999;127(1):252-258. doi:10.1038/sj.bjp.0702541 View Source
